hCoV-IN-8n
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hCoV-IN-8n is a novel inhibitor of human coronavirus 229E (hCoV 229E) replication with an EC50 value of 5.5 µM.
科学的研究の応用
Network-Based Drug Repurposing
The study by Zhou et al. (2020) highlights the significance of network-based drug repurposing for targeting human coronaviruses (HCoVs), including SARS-CoV-2. This integrative methodology employs a systems pharmacology-based network medicine platform, which facilitates the identification of potential repurposable drugs and drug combinations by analyzing the interplay between the HCoV-host interactome and drug targets within the human protein-protein interaction network (Zhou et al., 2020).
Molecular Evolution and Host Interaction
Forni et al. (2016) and Lim et al. (2016) provide insights into the molecular evolution of HCoV genomes and their interaction with host cells. These studies contribute to understanding the pathogenesis of HCoVs and the potential development of targeted treatments by exploring how these viruses evolve through gene gains and losses, as well as modulate various cellular processes in the host (Forni et al., 2016); (Lim et al., 2016).
Antiviral Activity of Natural and Synthetic Compounds
Vougogiannopoulou et al. (2021) discuss the potential of natural products and small-molecules as antiviral agents against HCoVs. This comprehensive review evaluates various extracts and compounds for their activity against HCoVs, providing a foundation for future drug discovery efforts (Vougogiannopoulou et al., 2021).
Therapeutic Drug Discovery
The work by Song et al. (2021) addresses the ongoing efforts in therapeutic drug discovery against HCoVs. It categorizes the advances under antiviral drugs, drugs acting on the host's immune system, and plant-derived drugs, providing a comprehensive overview of current research directions and clinical trials (Song et al., 2021).
特性
分子式 |
C22H32N2O2S |
---|---|
分子量 |
388.57 |
IUPAC名 |
N-(2-Methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H32N2O2S/c1-16-20(26)24(23-19(25)11-10-17-8-6-5-7-9-17)22(27-16)14-12-18(13-15-22)21(2,3)4/h5-9,16,18H,10-15H2,1-4H3,(H,23,25) |
InChIキー |
FYSBMVNQCVNSDR-UHFFFAOYSA-N |
SMILES |
O=C(NN1C(C(C)SC12CCC(C(C)(C)C)CC2)=O)CCC3=CC=CC=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
hCoV-IN-8n |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。